H-Arg-Gly-D-Asp-Ser-OH
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Overview
Description
H-Arg-Gly-D-Asp-Ser-OH is a synthetic peptide composed of the amino acids arginine, glycine, D-aspartic acid, and serine. This compound is known for its role in biological processes, particularly in cell adhesion and signaling. It is a variant of the well-known Arg-Gly-Asp-Ser sequence, which is found in various proteins such as fibronectin and fibrinogen, and is crucial for interactions with integrins on cell surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Gly-D-Asp-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process is scaled up using preparative HPLC, and lyophilization is employed to obtain the final peptide product in a stable, dry form .
Chemical Reactions Analysis
Types of Reactions
H-Arg-Gly-D-Asp-Ser-OH can undergo various chemical reactions, including:
Oxidation: This can occur at the methionine or cysteine residues if present.
Reduction: Disulfide bonds, if formed, can be reduced using agents like DTT (dithiothreitol).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: Various amino acid derivatives and coupling agents.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols .
Scientific Research Applications
H-Arg-Gly-D-Asp-Ser-OH has numerous applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cell adhesion, migration, and signaling through integrin receptors.
Medicine: Explored for its potential in drug delivery systems, particularly in targeting integrin-expressing cells.
Industry: Utilized in the development of biomaterials and tissue engineering scaffolds
Mechanism of Action
H-Arg-Gly-D-Asp-Ser-OH exerts its effects primarily through interactions with integrin receptors on cell surfaces. The peptide binds to the integrin receptors, triggering signaling pathways that regulate cell adhesion, migration, and survival. This interaction is crucial for processes such as wound healing, immune response, and cancer metastasis .
Comparison with Similar Compounds
Similar Compounds
H-Arg-Gly-Asp-Ser-OH: A closely related peptide with similar integrin-binding properties.
H-Gly-Arg-Gly-Asp-Ser-OH: Another variant with an additional glycine residue.
Cyclo(Arg-Gly-Asp-D-Phe-Val): A cyclic peptide with enhanced stability and binding affinity
Uniqueness
H-Arg-Gly-D-Asp-Ser-OH is unique due to the presence of D-aspartic acid, which can confer different biological activities and stability compared to its L-counterpart. This modification can affect the peptide’s interaction with integrins and its overall bioactivity .
Properties
IUPAC Name |
(3R)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N7O8/c16-7(2-1-3-19-15(17)18)12(27)20-5-10(24)21-8(4-11(25)26)13(28)22-9(6-23)14(29)30/h7-9,23H,1-6,16H2,(H,20,27)(H,21,24)(H,22,28)(H,25,26)(H,29,30)(H4,17,18,19)/t7-,8+,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRFRJQMBSBXGO-YIZRAAEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)CN=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N7O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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